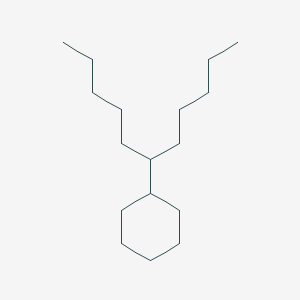

(1-Pentylhexyl)cyclohexane

Description

Properties

CAS No. |

13151-81-0 |

|---|---|

Molecular Formula |

C17H34 |

Molecular Weight |

238.5 g/mol |

IUPAC Name |

undecan-6-ylcyclohexane |

InChI |

InChI=1S/C17H34/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h16-17H,3-15H2,1-2H3 |

InChI Key |

YMKWMZMMPATDJO-UHFFFAOYSA-N |

SMILES |

CCCCCC(CCCCC)C1CCCCC1 |

Canonical SMILES |

CCCCCC(CCCCC)C1CCCCC1 |

Synonyms |

(1-Pentylhexyl)cyclohexane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Selected Cyclohexane Derivatives

Note: Data for this compound are extrapolated from structural analogs.

- Branching Effects : Branched derivatives like this compound exhibit lower biodegradability compared to linear alkylcyclohexanes (e.g., undecylcyclohexane), as branching restricts microbial enzymatic activity .

Chemical Reactivity

- Ignition Behavior : Cyclohexane derivatives with smaller substituents (e.g., methylcyclohexane) show higher reactivity in combustion. For instance, cyclohexane ignites faster than cyclopentane due to ring-strain differences, with ignition delay times differing by up to tenfold at low temperatures .

- Stability : The saturated cyclohexane ring confers resistance to oxidation compared to unsaturated analogs like cyclohexene, which readily undergoes addition reactions .

Biodegradation

Branched alicyclic compounds, such as dimethylcyclohexane, degrade slower than their linear or monosubstituted counterparts (e.g., ethylcyclohexane) due to steric hindrance .

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Reduction

Friedel-Crafts alkylation, though traditionally applied to aromatic systems, has been adapted for cyclohexane derivatives through strategic modifications. In one approach, a benzene precursor bearing the 1-pentylhexyl group is synthesized and subsequently reduced to yield the cyclohexane analog. For instance, 1-bromo-4-(1-pentylhexyl)benzene (4c) was synthesized via bromination of a tertiary alcohol intermediate (10) using methanesulfonic acid and borane-dimethyl sulfide in dichloromethane . This aromatic intermediate can undergo Birch reduction (Li/NH₃, ethanol) to hydrogenate the benzene ring to cyclohexane while preserving the alkyl substituent .

Key Reaction Conditions :

-

Birch Reduction : Lithium metal in liquid ammonia at −78°C, followed by protonation with ethanol.

Grignard Reagent-Based Alkylation

The Grignard reaction offers a pathway to introduce branched alkyl chains onto cyclohexanone, followed by reduction to the alkane. A 1-pentylhexyl Grignard reagent (e.g., 1-pentylhexylmagnesium bromide) reacts with cyclohexanone to form a secondary alcohol, which is then reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This method mirrors the synthesis of 2,6-bis(4-(1-pentylhexyl)phenyl)aniline (2c), where palladium-catalyzed cross-coupling was employed for aryl systems .

Optimization Challenges :

-

Steric hindrance from the bulky 1-pentylhexyl group may necessitate elevated temperatures (e.g., 100°C) and prolonged reaction times (16–72 hours) .

-

Purification often requires column chromatography (e.g., dichloromethane/cyclohexane mixtures) .

Transition Metal-Catalyzed C–H Functionalization

Recent advances in C–H activation have enabled direct alkylation of cyclohexane. For example, iron(II)-catalyzed hydroalkylation of cyclohexane with 1-pentylhexene derivatives proceeds via radical intermediates, as observed in styrene-to-oxime transformations . This method avoids pre-functionalized substrates but requires stringent control over regioselectivity.

Catalytic System :

-

Catalyst : Fe(BH₄)₂ with pyridyl-2,6-dicarboxylic acid.

-

Conditions : Methanol/water mixture at room temperature under hydrogen pressure (10 atm) .

Halogenation and Cross-Coupling Strategies

Halogenation of cyclohexane derivatives followed by cross-coupling presents another viable route. The patent WO2013007712A1 details halogenation using PX₃ or SOX₂ in the presence of trialkylamines, yielding cyclohexyl halides . These intermediates can participate in Kumada or Negishi couplings with organometallic reagents. For instance, 2-(4-hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6b) was synthesized via palladium-catalyzed borylation, a method adaptable to cyclohexyl systems .

Typical Protocol :

-

Halogenation : Cyclohexanol derivatives treated with PBr₃ in dichloromethane at −5°C .

-

Coupling : Pd(dppf)Cl₂ catalyst, cesium carbonate base, and degassed dioxane at 100°C .

Hydroboration-Oxidation of Cyclohexene Derivatives

Starting from cyclohexene analogs, hydroboration-oxidation installs the desired alkyl group. For example, 1-pentylcyclohexene (PubChem CID: 139915) undergoes anti-Markovnikov addition using borane-dimethyl sulfide, followed by oxidative workup to yield the alcohol, which is then reduced to the alkane . This method benefits from high regiocontrol but requires precise stoichiometry.

Data Table: Comparative Analysis of Methods

Acid-Catalyzed Alkylation of Cyclohexane

Carbocation-mediated alkylation, though prone to rearrangements, remains industrially relevant. Reacting cyclohexane with 1-pentylhexene in the presence of H₂SO₄ or AlCl₃ generates a carbocation intermediate, which alkylates the cyclohexane ring. This method mirrors the synthesis of tert-butyl-cyclohexane derivatives but requires careful temperature control (−5°C to 25°C) to minimize side reactions .

Q & A

Q. Methodological Answer :

- Step 1 : Use Plackett-Burman design to screen critical parameters (e.g., reaction time, temperature, catalyst loading) .

- Step 2 : Apply Box-Behnken design with response surface methodology (RSM) to refine optimal conditions (e.g., 12.0 g/L catalyst, 71.4°C, 8 min for analogous systems) .

- Step 3 : Validate with gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm purity. For example, GC separation of cyclohexane derivatives requires optimization of column temperature (e.g., 60–80°C) and carrier gas flow rate .

Advanced: What experimental strategies resolve contradictions in reported combustion kinetics of alkyl-substituted cyclohexanes?

Q. Methodological Answer :

- Step 1 : Compare rapid compression machine (RCM) and shock tube data to reconcile low- vs. high-temperature oxidation discrepancies. For cyclohexane, RCM studies at 600–900 K and 10–20 atm reveal NTC (negative temperature coefficient) behavior, while shock tubes (950–1520 K) capture high-temperature pyrolysis .

- Step 2 : Use gas chromatography/mass spectrometry (GC/MS) to track intermediate species (e.g., benzene, CO) across temperature regimes .

- Step 3 : Validate mechanisms with kinetic modeling (e.g., CHEMKIN) to identify rate-limiting steps. For example, Silke et al. (2007) resolved cyclohexane oxidation contradictions by refining peroxy radical (ROO•) pathways .

Basic: How do thermodynamic properties of this compound compare to simpler cycloalkanes?

Q. Methodological Answer :

- Step 1 : Measure excess entropy using calorimetry. For cyclohexane/n-hexane mixtures, excess entropy increases due to conformational disorder in branched alkanes .

- Step 2 : Calculate mixing volumes via densitometry. Polystyrene-cyclohexane mixtures show composition-dependent specific volumes, modeled using Sanchez-Lacombe theory .

- Step 3 : Compare with computational results (e.g., Gaussian or COSMO-RS) to validate steric and electronic effects of the pentylhexyl substituent.

Advanced: How do advanced oxidation processes (AOPs) enhance the functionalization of this compound?

Q. Methodological Answer :

- Step 1 : Employ nanostructured metal oxide catalysts (e.g., TiO₂, Fe₃O₄) to improve selectivity. For cyclohexane, AOPs achieve 70–85% conversion to cyclohexanol/cyclohexanone under UV light .

- Step 2 : Optimize pH and oxidant concentration (e.g., H₂O₂) to minimize byproducts.

- Step 3 : Monitor intermediates via in situ FTIR to track C-H bond activation and radical pathways .

Basic: What conformational analyses are critical for understanding this compound’s reactivity?

Q. Methodological Answer :

- Step 1 : Perform molecular mechanics (MM2) simulations to identify stable chair/twist-boat conformers. For substituted cyclohexanes, steric strain from bulky groups (e.g., t-butyl) forces non-chair conformations .

- Step 2 : Validate with X-ray crystallography or NMR coupling constants (e.g., J₃,4 in 1H NMR) .

- Step 3 : Assess substituent effects on ring puckering using DFT calculations (e.g., B3LYP/6-31G*) .

Advanced: How can computational modeling predict sooting tendencies of this compound in combustion?

Q. Methodological Answer :

- Step 1 : Use detailed kinetic models (e.g., POLIMI mechanism) to simulate benzene/PAH formation. Cyclohexane’s sooting propensity correlates with benzene yields at 1100–1300 K .

- Step 2 : Validate with laminar flame speed measurements at elevated pressures (1–20 atm). For cyclohexane, flame speeds decrease with pressure due to enhanced soot nucleation .

- Step 3 : Incorporate steric parameters of the pentylhexyl chain to adjust H-abstraction rates in kinetic models.

Basic: What spectroscopic techniques best characterize this compound’s structure?

Q. Methodological Answer :

- Step 1 : ¹H/¹³C NMR for substituent position and stereochemistry. Cyclohexane derivatives show distinct axial/equatorial proton shifts (Δδ ≈ 0.5 ppm) .

- Step 2 : FTIR to identify C-H stretching (2800–3000 cm⁻¹) and ring deformation (800–1000 cm⁻¹) modes.

- Step 3 : High-resolution MS (e.g., Q-TOF) to confirm molecular formula (C₁₇H₃₂) and isotopic patterns.

Advanced: How do substituent chain lengths (e.g., pentyl vs. hexyl) impact cyclohexane derivative stability?

Q. Methodological Answer :

- Step 1 : Compare thermogravimetric analysis (TGA) data. Longer alkyl chains (e.g., hexyl) lower decomposition onset temperatures due to increased van der Waals strain .

- Step 2 : Measure laminar burning velocities in air. For mono-alkylated cyclohexanes, flame speeds decrease with chain length due to reduced diffusivity .

- Step 3 : Model intermolecular interactions using Hansen solubility parameters. Longer chains enhance solubility in nonpolar solvents (e.g., hexane) .

Basic: What safety protocols are essential for handling this compound in lab settings?

Q. Methodological Answer :

- Step 1 : Follow SDS guidelines for alkyl cyclohexanes: use fume hoods, nitrile gloves, and explosion-proof equipment .

- Step 2 : Monitor airborne concentrations with PID detectors (calibrated for cyclohexane derivatives).

- Step 3 : Store under inert gas (N₂/Ar) to prevent peroxide formation .

Advanced: How do biofiltration systems degrade this compound in waste streams?

Q. Methodological Answer :

- Step 1 : Use biotrickling filters with Pseudomonas spp. biofilms. For cyclohexane, removal efficiencies >90% are achieved at 10–20 g/m³/h loading rates .

- Step 2 : Optimize empty bed residence time (EBRT) to 30–60 s for volatile organic compound (VOC) retention .

- Step 3 : Track degradation via electronic nose (e-nose) sensors calibrated with GC-MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.